Thiiraneacetonitrile
Description
Thiiraneacetonitrile (C₃H₃NS) is a sulfur-containing organic compound characterized by a thiirane (a three-membered cyclic sulfide) ring bonded to an acetonitrile group. It is identified as an epithionitrile hydrolysis product of sinigrin, a glucosinolate found in Brassicaceae species such as horseradish . This compound exhibits a distinctive sweaty, gas-like aroma of medium intensity, contributing to the odor profile of horseradish root . Its formation occurs under specific enzymatic hydrolysis conditions, distinguishing it from other glucosinolate degradation products like isothiocyanates or nitriles.
Properties
CAS No. |
58130-93-1 |
|---|---|
Molecular Formula |
C4H5NS |
Molecular Weight |
99.16 g/mol |
IUPAC Name |
2-(thiiran-2-yl)acetonitrile |
InChI |
InChI=1S/C4H5NS/c5-2-1-4-3-6-4/h4H,1,3H2 |
InChI Key |
BKIZJNMVTRYGSW-UHFFFAOYSA-N |
SMILES |
C1C(S1)CC#N |
Canonical SMILES |
C1C(S1)CC#N |
Other CAS No. |
76786-80-6 58130-93-1 |
Synonyms |
3,4-epithiobutanenitrile 3,4-epithiobutanenitrile, (+-)-isomer 3,4-epithiobutanenitrile, (35S(+-))-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiirane Derivatives
Thiiraneacetonitrile belongs to the thiirane family, which includes compounds with a three-membered sulfur ring. Comparisons with other thiirane derivatives highlight differences in substituents and properties:
- Structural Impact: The acetonitrile group in this compound introduces polarity, likely increasing solubility in polar solvents compared to non-polar thiirane derivatives. The strained thiirane ring enhances reactivity, similar to ethylene oxide but with sulfur’s nucleophilic character .
Glucosinolate Hydrolysis Products
This compound is distinct from other sinigrin hydrolysis products:
- Functional Differences : Unlike the irritant allyl isothiocyanate, this compound’s odor profile is less intense but chemically unique. Its formation requires epithiospecifier proteins (ESPs), which redirect hydrolysis from isothiocyanates to epithionitriles .
Comparison with Functional Analogs (Volatile Odorants)
This compound shares a role as a volatile odorant with pyrazine derivatives, though structurally unrelated:
- Key Insight : Despite low abundances, pyrazines exhibit higher odor potency due to lower odor thresholds, whereas this compound’s moderate intensity suggests a higher odor threshold .
Comparison with Heterocyclic Nitriles
This compound’s nitrile group and heterocyclic structure invite comparison with other nitrile-containing heterocycles:
- Reactivity : this compound’s small ring strain may lead to ring-opening reactions under acidic or nucleophilic conditions, unlike more stable five-membered heterocycles (e.g., thiophenes) .
Data Gaps and Research Needs
- Physical Properties: Limited data on boiling point, solubility, or stability of this compound.
- Toxicity: No direct studies on its safety profile; inferred risks include cyanide release (from nitrile group) and sulfur reactivity.
- Applications: Potential in flavor chemistry warrants further study, contrasting with pyrazines’ established use in fragrances .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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